9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDMWSHNYNLEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.
Substitution Reactions:
Oxidation and Reduction: The oxo group at the 8-position can be introduced through selective oxidation reactions, while the carboxamide group can be formed through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 898447-01-3 .
- Molecular Formula : C₁₄H₁₃N₅O₂.
- Molecular Weight : 283.29 g/mol.
- Structure : Features a purine core substituted at positions 2 and 9 with aryl groups:
- Position 2 : 2-ethoxyphenyl (ethoxy group at the ortho position of the phenyl ring).
- Position 9 : 3,4-dimethylphenyl (meta and para methyl groups on the phenyl ring).
Comparison with Structural Analogues
Structural and Molecular Differences
The compound is compared to six structurally related purine-6-carboxamide derivatives (Table 1). Key variations include substituent patterns, molecular weights, and functional groups.
Table 1: Structural and Molecular Comparison of Purine-6-carboxamide Analogues
Key Observations
Electron-Donating Groups (e.g., methoxy, ethoxy): The target compound’s 2-ethoxy and 3,4-dimethyl groups balance lipophilicity and steric bulk, which may optimize pharmacokinetic properties compared to analogues with polar methoxy groups (e.g., 899742-40-6) .
Molecular Weight and Solubility :
- The target compound (283.29 g/mol) is lighter than fluorinated or chlorinated analogues (e.g., 393.37 g/mol for 900010-96-0), suggesting better solubility and bioavailability .
- Methoxy-substituted derivatives (e.g., 899742-40-6 at 449.50 g/mol) may face challenges in membrane permeability due to higher polarity .
Steric Considerations :
Research Implications
- Medicinal Chemistry : Fluorinated (900010-96-0) and chlorinated (899971-11-0) analogues are promising for antiviral or anticancer applications due to enhanced target interaction .
- Synthetic Utility : The target compound’s simplicity (methyl and ethoxy groups) makes it a versatile intermediate for further functionalization .
Biological Activity
The compound 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
This compound belongs to the class of purine derivatives and is characterized by:
- A purine core with an 8-oxo functional group.
- Substituents including a 3,4-dimethylphenyl group and a 2-ethoxyphenyl group .
The molecular formula is with a molecular weight of approximately 485.55 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxo and carboxamide groups enhances its binding affinity to target sites, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that purine derivatives can inhibit macromolecular synthesis in cultured HeLa cells, leading to reduced cell viability .
Antiviral Properties
The structural similarities between this compound and natural nucleobases suggest potential antiviral activity. Compounds in this class have shown effectiveness against various viral infections by interfering with viral replication mechanisms.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for tumor growth and viral propagation. For example, it may act as an inhibitor of protein kinases or other enzymes involved in signal transduction pathways that regulate cell cycle progression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and what key intermediates are involved?
- Methodological Answer : Synthesis often involves multi-step reactions with spirocyclic intermediates. For example, analogous compounds in patents use a combination of N-iodosuccinimide-mediated iodination and coupling reactions with carboxamide derivatives in dimethylformamide (DMF), followed by purification via C18 reverse-phase chromatography . Key intermediates include substituted phenylmethyl groups and diazaspiro ring systems, which are stabilized under nitrogen atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution LCMS (e.g., m/z 658 [M+H]+) and HPLC (retention time analysis under SMD-TFA05 conditions) are critical for purity assessment . Structural confirmation requires IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and UV-Vis spectroscopy to monitor conjugation effects in the purine backbone . Elemental analysis ensures stoichiometric accuracy, particularly for nitrogen and sulfur content .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of spirocyclic purine derivatives?
- Methodological Answer : Side reactions (e.g., over-iodination or ring-opening) can be minimized by controlling temperature (<25°C) and using inert atmospheres. Statistical methods like Design of Experiments (DoE) are recommended to identify optimal molar ratios (e.g., 1:1.3 substrate-to-iodinating agent) and solvent systems (e.g., DMF/acetonitrile mixtures) . Computational reaction path searches, as proposed by ICReDD, can predict energy barriers for competing pathways and refine experimental parameters .
Q. What strategies resolve contradictions in biological activity data for structurally similar purine carboxamides?
- Methodological Answer : Discrepancies in activity often stem from stereochemical variations or solvent-dependent conformational changes. Comparative studies using crystallography (e.g., X-ray diffraction) and molecular dynamics simulations can clarify structure-activity relationships. For example, substituent positioning on the 3,4-dimethylphenyl group significantly affects binding affinity, as shown in spirocyclic analogs .
Q. How do computational methods enhance the design of purine-based compounds with targeted reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for key reactions like cyclization or carboxamide formation. Tools like COMSOL Multiphysics integrate AI to simulate solvent effects and predict regioselectivity in iodination or alkylation steps . These methods reduce trial-and-error experimentation by 30–50% .
Q. What challenges arise in purifying this compound, and how can they be addressed methodologically?
- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Gradient elution in reverse-phase chromatography (acetonitrile/water, 40–90% over 20 minutes) effectively separates the target compound from iodinated byproducts . Membrane separation technologies (e.g., nanofiltration) are emerging for large-scale purification but require pH optimization to avoid degradation .
Q. How does the spirocyclic system in this compound influence its stability under acidic or basic conditions?
- Methodological Answer : The diazaspiro[4.5]decane core enhances rigidity, reducing hydrolytic degradation. Stability tests in pH 3–9 buffers show decomposition only above pH 10, likely due to lactam ring-opening. Kinetic studies using HPLC-MS monitor degradation products, guiding formulation strategies (e.g., lyophilization for long-term storage) .
Methodological Frameworks
Q. What factorial design approaches are suitable for studying substituent effects on this compound’s physicochemical properties?
- Methodological Answer : A 2^k factorial design (k = number of substituents) evaluates variables like ethoxy group position or methyl substitution. Response Surface Methodology (RSM) optimizes solubility and logP values, with ANOVA identifying significant factors. For example, 3,4-dimethylphenyl groups increase hydrophobicity, requiring DoE-guided adjustments in co-solvent ratios .
Q. How can AI-driven automation improve the scalability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
